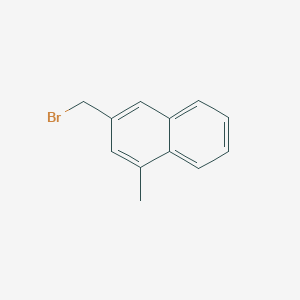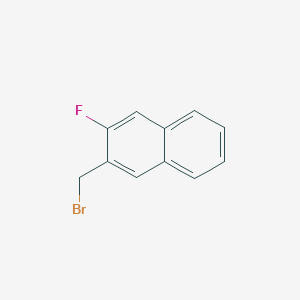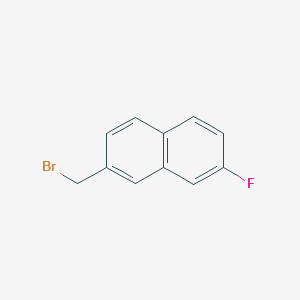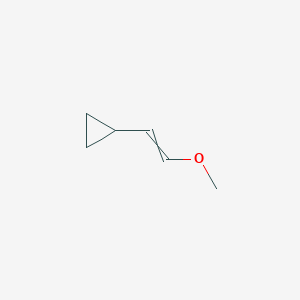
2-(Bromomethyl)-4-fluoronaphthalene
説明
2-(Bromomethyl)-4-fluoronaphthalene is a useful research compound. Its molecular formula is C11H8BrF and its molecular weight is 239.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Labeling in HPLC Analysis : 2-Bromoacetyl-6-methoxynaphthalene has been identified as a useful fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids. This application is particularly relevant in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Synthesis and Environmental Applications : A practical synthesis of 2-bromo-6-methoxynaphthalene was demonstrated using dimethyl carbonate as an environmentally benign substitute for methyl halides and dimethyl sulfate. This approach offers potential for future industrial use (Xu & He, 2010).
Spectroscopic Analysis : The microwave spectrum of 2-fluoronaphthalene has been analyzed to provide precise information on its rotational constants, aiding in structure determination. This is crucial for determining the positions of each hydrogen and carbon atom using isotopic substitution (Bak, Christensen, Hansen-Nygaard, & Rastrup-Andersen, 1962).
Chemical Reactivity and Conversion : The atropisomer 3,3′-dibromo-1,1′-difluoro-2,2′-binaphthyl has been shown to be convertible into diacid or bis(phosphane) derivatives in high yields when treated with butyllithium (Leroux, Mangano, & Schlosser, 2005).
Photoreactions in Solution : Studies have shown that simple halonaphthalenes in solutions produce substitution products in nucleophilic solvents. Chloronaphthalenes and 1-bromonaphthalene, for example, yield radical products through a triplet state, with enhanced quantum yields for reaction with potential triplet quenchers (Ruzo, Bunce, & Safe, 1975).
Metabolic Studies : The metabolism of 1-fluoronaphthalene by Cunninghamella elegans has been explored, revealing that a fluoro substituent blocks epoxidation at the fluoro-substituted double bond and reduces oxidation at the aromatic double bond (Cerniglia, Miller, Yang, & Freeman, 1984).
Vibrational Spectroscopy : The DFT method has been used to accurately assign fundamental vibrational modes in 1-bromo 4-fluoronaphthalene, enabling accurate predictions of its FTIR and FT-Raman spectra (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Thermal Expansion Studies : The disordered form of 2-fluoronaphthalene exhibits significant thermal-expansion anisotropy, requiring structural interpretation for accurate understanding of its properties (Meresse, Haget, Filhol, & Chanh, 1979).
特性
IUPAC Name |
3-(bromomethyl)-1-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKZXFBULXGGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



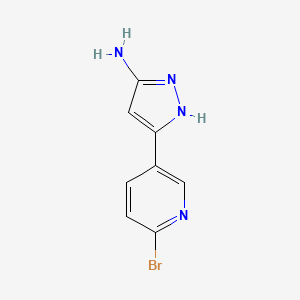


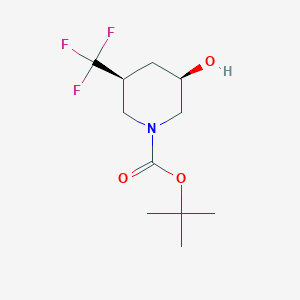
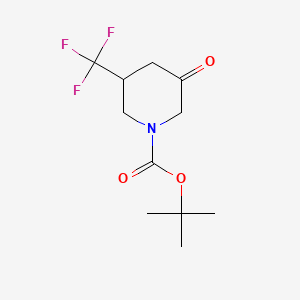

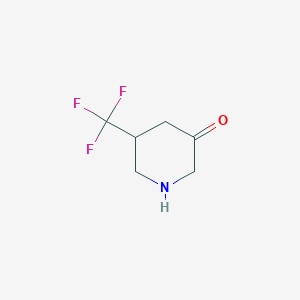
![[2-(Difluoromethyl)phenyl]hydrazine](/img/structure/B8184706.png)
![[4-(Difluoromethyl)phenyl]hydrazine](/img/structure/B8184713.png)
